N-cyclohexyl-4-methylaniline

Übersicht

Beschreibung

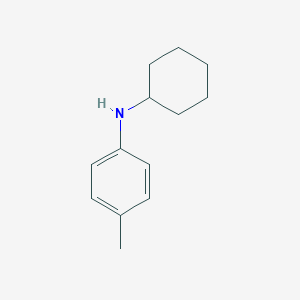

N-cyclohexyl-4-methylaniline is an organic compound with the molecular formula C13H19N. It is a derivative of aniline, where the aniline ring is substituted with a cyclohexyl group at the nitrogen atom and a methyl group at the para position. This compound is known for its applications in various chemical processes and industrial uses.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-cyclohexyl-4-methylaniline can be synthesized through several methods. One common approach involves the alkylation of 4-methylaniline with cyclohexyl halides under basic conditions. The reaction typically proceeds as follows:

Step 1: 4-methylaniline is dissolved in a suitable solvent such as ethanol or acetonitrile.

Step 2: Cyclohexyl halide (e.g., cyclohexyl chloride or bromide) is added to the solution.

Step 3: A base such as sodium hydroxide or potassium carbonate is introduced to facilitate the nucleophilic substitution reaction.

Step 4: The reaction mixture is stirred at an elevated temperature (e.g., 60-80°C) for several hours until the reaction is complete.

Step 5: The product is isolated by filtration, washed, and purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as palladium or copper complexes can also be employed to improve reaction rates and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions: N-cyclohexyl-4-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or nitroso derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using hydrogen gas in the presence of a catalyst such as palladium on carbon.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Halogens (e.g., chlorine, bromine) with Lewis acids like aluminum chloride.

Major Products:

Oxidation: Quinones, nitroso derivatives.

Reduction: Cyclohexyl-4-methylaniline.

Substitution: Halogenated or nitro-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

CHMA is widely used as an intermediate in organic synthesis. It serves as a building block for:

- Dyes and Pigments : CHMA is utilized in the production of various dyes due to its ability to undergo electrophilic substitution reactions, allowing for further functionalization.

- Pharmaceuticals : Its derivatives are explored for potential therapeutic applications, including anti-inflammatory and analgesic agents .

Biochemical Studies

In biological research, CHMA functions as a probe in enzyme interaction studies. Its structural characteristics enable it to interact with biological macromolecules, aiding in the understanding of enzyme mechanisms and substrate specificity .

Specialty Chemicals

CHMA is employed in the manufacture of specialty chemicals that require specific amine functionalities. Its stability and reactivity make it suitable for producing high-performance materials used in coatings and plastics .

Environmental Applications

The compound has been investigated for its role in green chemistry initiatives. For instance, reactions involving CHMA can be conducted under eco-friendly conditions using solvents like polyethylene glycol (PEG), which minimizes environmental impact .

Data Tables

Case Study 1: Synthesis of Dyes

A study demonstrated that CHMA could be effectively used as an intermediate in synthesizing azo dyes, which are critical in textile industries. The reaction conditions were optimized to improve yield and reduce waste.

Case Study 2: Biological Probes

Research highlighted the use of CHMA derivatives as fluorescent probes for studying protein interactions. These derivatives exhibited significant binding affinities towards target proteins, making them valuable tools in biochemical assays.

Wirkmechanismus

The mechanism of action of N-cyclohexyl-4-methylaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its application, such as its role as an intermediate in chemical synthesis or its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

- N-cyclohexyl-2-methylaniline

- N-cyclohexyl-3-methylaniline

- N-cyclohexyl-4-ethylaniline

Comparison: N-cyclohexyl-4-methylaniline is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different solubility, melting points, and reactivity in various chemical reactions. The presence of the cyclohexyl group at the nitrogen atom also imparts steric effects that can affect its interactions with other molecules.

Biologische Aktivität

N-Cyclohexyl-4-methylaniline (C13H19N) is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound consists of a cyclohexyl group attached to the nitrogen atom of an aniline structure, with a methyl group located at the para position relative to the amino group. This unique configuration influences its chemical reactivity and biological interactions.

The compound's mechanism of action primarily involves its interaction with specific biomolecules, including enzymes and receptors. Research indicates that it can modulate biological pathways, potentially leading to various therapeutic effects. The exact molecular interactions are still being elucidated, but preliminary studies suggest that it may influence pathways related to:

- Antimicrobial Activity : this compound has shown promise in inhibiting bacterial growth, which may be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit critical enzymes involved in metabolic processes .

- Anticancer Properties : Investigations into its anticancer potential have indicated that the compound may induce apoptosis in cancer cells, although detailed mechanisms remain to be fully understood.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) was determined using standard protocols:

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Escherichia coli | 250 | Moderate |

| Staphylococcus aureus | 500 | Mild |

| Pseudomonas aeruginosa | >1000 | No activity |

This data suggests that while this compound exhibits some antimicrobial properties, its effectiveness varies significantly across different bacterial species .

Anticancer Studies

In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. For example:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (cervical cancer) | 30 | Significant inhibition |

| MCF-7 (breast cancer) | 50 | Moderate inhibition |

These findings indicate a potential for further development as an anticancer agent, warranting additional research into its pharmacodynamics and pharmacokinetics .

Case Studies

- Antimicrobial Resistance : A study highlighted the potential of this compound as a lead compound in developing new antibiotics to combat resistant strains of bacteria. Its unique structure allows for modifications that could enhance efficacy against resistant organisms .

- Synthesis and Characterization : Research focused on synthesizing derivatives of this compound to optimize its biological activity. Various analogs were tested for their antimicrobial and anticancer properties, revealing structure-activity relationships that could guide future drug design efforts .

Eigenschaften

IUPAC Name |

N-cyclohexyl-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-11-7-9-13(10-8-11)14-12-5-3-2-4-6-12/h7-10,12,14H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIBIPXFOYXNBEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20465399 | |

| Record name | N-cyclohexyl-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10386-93-3 | |

| Record name | N-cyclohexyl-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.